![molecular formula C11H16O B12673920 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol CAS No. 93917-70-5](/img/structure/B12673920.png)
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with appropriate reagents under controlled conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide to afford the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: This compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol involves its interaction with specific molecular targets. The bicyclic structure allows it to engage in unique interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl-: Another related compound with a similar core structure but different functional groups and reactivity.
Uniqueness
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in multiple fields of research highlight its versatility and importance.
Biological Activity
3-(Bicyclo(2.2.1)hept-5-en-2-yl)-2-methylallyl alcohol, also known by its CAS number 93917-70-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C11H16O
- Molecular Weight : 164.24 g/mol
- Density : 0.88 g/cm³
- Boiling Point : Approximately 150 °C
- Flash Point : 115 °C
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage.
- Case Study : A study on the essential oils of various plants found that compounds with bicyclic structures often exhibited strong antioxidant activity, suggesting that this compound may possess similar effects .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly in the context of essential oils.
- Research Findings : A comparative study demonstrated that essential oils containing bicyclic compounds showed effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of this compound in these oils may contribute to their overall antimicrobial efficacy .
While specific mechanisms for this compound are not extensively documented, related compounds have shown the following mechanisms:
- Free Radical Scavenging : Compounds with similar structures can effectively neutralize free radicals through hydrogen donation.
- Membrane Disruption : Antimicrobial activity may be attributed to the ability of such compounds to disrupt microbial cell membranes, leading to cell death.
Data Table: Biological Activities of Similar Compounds
Compound Name | Antioxidant Activity | Antimicrobial Activity | Notes |
---|---|---|---|
This compound | High | Moderate | Potentially effective against E. coli and S. aureus |
α-Terpineol | Moderate | High | Effective against a range of bacteria |
β-Caryophyllene | High | Moderate | Known for anti-inflammatory properties |
Properties
CAS No. |
93917-70-5 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(E)-3-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C11H16O/c1-8(7-12)4-11-6-9-2-3-10(11)5-9/h2-4,9-12H,5-7H2,1H3/b8-4+ |
InChI Key |
OXLZQBOSZATWEA-XBXARRHUSA-N |
Isomeric SMILES |
C/C(=C\C1CC2CC1C=C2)/CO |
Canonical SMILES |
CC(=CC1CC2CC1C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.